molecular formula C18H17N3O2 B1665112 Anitrazafen CAS No. 63119-27-7

Anitrazafen

Katalognummer B1665112
CAS-Nummer: 63119-27-7
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: HDNJXZZJFPCFHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anitrazafen is a drug that displays COX-2 inhibitor activity . It has the IUPAC name 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine . Its molecular formula is C18H17N3O2 and its molar mass is 307.353 g·mol−1 .


Synthesis Analysis

The synthesis of Anitrazafen involves several steps. The process starts with a slurry of methyltriphenylphosphonium bromide in dry tetrahydrofuran at -35° C. Then, n-butyl lithium is added over a 15-minute period. The reaction mixture is stirred for one hour. After that, a solution of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in tetrahydrofuran is added to the reaction mixture at -35° to -40° C. The reaction mixture is allowed to warm to ambient temperature and is stirred overnight. A solution of sodium carbonate in water is added dropwise to the reaction mixture which then is heated at reflux for 3 hours .


Molecular Structure Analysis

The 3D chemical structure image of Anitrazafen is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anitrazafen include the reaction with n-butyllithium and sodium carbonate in tetrahydrofuran and water .


Physical And Chemical Properties Analysis

Anitrazafen has a molecular formula of C18H17N3O2 and a molar mass of 307.353 g·mol−1 . More detailed physical and chemical properties would require specific experimental measurements .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

  • Anitrazafen demonstrates rapid absorption from the gastrointestinal tract when administered orally to rats. The pharmacokinetics of Anitrazafen reveal high distribution volumes and extensive metabolism. The primary mechanism of biotransformation includes oxidative O-demethylation leading to various metabolites. Biliary excretion is the major route of elimination for these metabolites (Sullivan, Miller, Stark, & Wood, 1981).

Role in Drug Development and Research Chemicals Market

  • Anitrazafen's structure and pharmacological profile have stimulated research in new drug development, especially in the context of 'research chemicals' and new psychoactive substances (NPS). Compounds like Anitrazafen, due to their unique pharmacological properties, have become subjects of interest in exploring treatment options for various conditions, including drug dependence and obesity (McLaughlin et al., 2017).

Influence on Anxiety and Depression Treatment

  • Anitrazafen and similar compounds have been studied for their potential role in stabilizing mood and treating behavioral disturbances. Their pharmacodynamic properties, particularly in relation to serotonin and dopamine receptors, have made them candidates for examining new approaches to anxiety and depression treatment. Studies have explored how these compounds interact with neurotransmitter systems to exert anxiolytic and antidepressant effects (Bhattacharya, Bhattacharya, Sairam, & Ghosal, 2000).

Exploration in Neuropharmacology

  • Anitrazafen's impact on various neuropharmacological processes, especially its interaction with receptors in the central nervous system (CNS), has been a topic of significant research. These studies aim to understand its efficacy and mechanism of action in treating CNS disorders and could inform the development of novel therapeutics for a range of neurological and psychiatric conditions (Maia, Tesch, & Fraga, 2012).

Safety And Hazards

When handling Anitrazafen, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJXZZJFPCFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212454
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anitrazafen

CAS RN

63119-27-7
Record name Anitrazafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63119-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anitrazafen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63119-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANITRAZAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a slurry of 11.7 g. (0.33 mole) of methyltriphenylphosphonium bromide in 150 ml. of dry tetrahydrofuran at -35° C. was added, over a 15-minute period, 20 ml. (0.033 mole) of n-butyl lithium. The reaction mixture was stirred for one hour. To the reaction mixture at -35° to -40° C. was added over a 10-minute period a solution of 5.7 g. (0.0165 mole) of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in 50 ml. of tetrahydrofuran. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. A solution of 1.05 g. (0.0165 mole) of sodium carbonate in 50 ml. of water was added dropwise to the reaction mixture which then was heated at reflux for three hours. The reaction mixture was cooled, poured over ice, and extracted with diethyl ether. The diethyl ether extract was washed with water, dried over anhydrous sodium sulfate, and concentrated. The concentrate was chromatographed over silica gel, with three fractions being collected. After evaporation of solvent, the third fraction solidified, m.p. about 109°-113° C. The solid was identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine by nuclear magnetic resonance analysis, mass spectrographic analysis, and elemental microanalysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.033 mol
Type
reactant
Reaction Step Two
Quantity
0.0165 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.0165 mol
Type
reactant
Reaction Step Five
Quantity
0.33 mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The preparation of the following compounds coming within the scope of formula II above can be found in U.S. Pat. 4,190,725: 3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-ethylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-isopropylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-methoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine, and 3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine. Other compounds of particular interest preparable by one or more of the above procedures include 3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine, m.p.=104°-106° C.; 3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=87°-89° C.; 3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine, m.p.=74°-78° C.; 3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=120°-122° C.; 3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=106°-108° C.; and 3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=88°-90° C.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anitrazafen
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Anitrazafen
Reactant of Route 3
Reactant of Route 3
Anitrazafen
Reactant of Route 4
Anitrazafen
Reactant of Route 5
Reactant of Route 5
Anitrazafen
Reactant of Route 6
Reactant of Route 6
Anitrazafen

Citations

For This Compound
14
Citations
HR Sullivan, WM Miller, DG Stark, PG Wood - Xenobiotica, 1981 - Taylor & Francis
… [ 14 C] Anitrazafen is rapidly absorbed from the gastro-intestinal … , elimination of [ 14 C] anitrazafen was delayed due to a … The apparent volume of distribution of anitrazafen was high (…
Number of citations: 3 www.tandfonline.com
JC Sircar, CF Schwender, EA Johnson - Prostaglandins, 1983 - Elsevier
… Anitrazafen and benoxaprofen, and tolmetin and zomepirac were kind gifts from Eli-Lilly and co. and McNeil Laboratories respectively. 4-Acetaminophen was purchased from Aldrich …
Number of citations: 99 www.sciencedirect.com
S Konno, T Kokubo, M Amano, N Yoshida… - … Zasshi: Journal of the …, 1992 - europepmc.org
… -triazine-3-acetate (24a) and ethyl 5, 6-bis (4-methoxyphenyl)-as-triazine-3-acetate (24f) showed the most potent inhibitory activity, which was almost equal to the activity of anitrazafen. …
Number of citations: 11 europepmc.org
S Konno, Y Matsuya, M Kumazawa… - … Zasshi: Journal of the …, 1993 - europepmc.org
… Among the compounds prepared, 6-isopropoxy-2, 3-bis (4-methoxyphenyl)-pyrazine (10f) showed the most potent inhibitory activity, which was more than the activity of anitrazafen [5, 6-…
Number of citations: 9 europepmc.org
E Cullen - Journal of pharmaceutical sciences, 1984 - Elsevier
… The triazine anitrazafen is 50-100 times more potent than indomethacin in inhibiting fatty acid CO. It was found inactive in rat CPE and AA when given orally, but topically, it inhibited or …
Number of citations: 49 www.sciencedirect.com
AY Hassan, ES Abou-Amra, SA El-Sebaey - Journal of Molecular Structure, 2023 - Elsevier
Two series of chiral novel compounds were designed and synthesized using a one-pot double Mannich-type reaction, with pyrimidine, purine, and purine bioisosteres as a central …
Number of citations: 2 www.sciencedirect.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
CH Hennekens - Lancet, 1997 - patentboca.com
(57) ABSTRACT The invention involves methods for characterizing an individual's risk profile of developing a future cardiovascular disorder by obtaining a level of the marker of …
Number of citations: 0 www.patentboca.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.